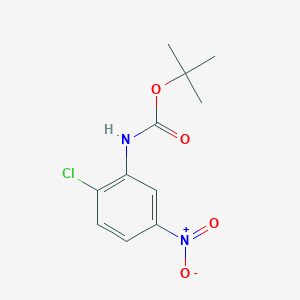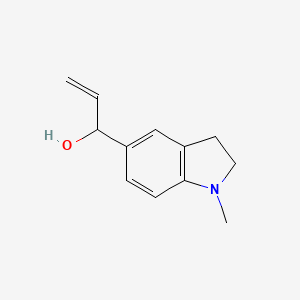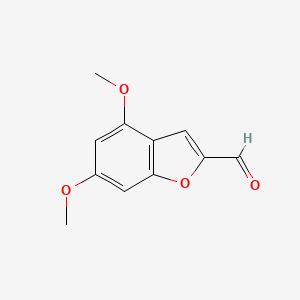
tert-Butyl (2-chloro-5-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-chloro-5-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a nitro group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-nitrophenyl)carbamate typically involves the reaction of 2-chloro-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-chloro-5-nitrophenyl)carbamate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Reduction: 2-chloro-5-aminophenylcarbamate.
Hydrolysis: 2-chloro-5-nitroaniline and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of various organic compounds .
Biology:
- Studied for its potential use in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
- tert-Butyl (2-chloro-4-nitrophenyl)carbamate
- tert-Butyl (2-chloro-3-nitrophenyl)carbamate
- tert-Butyl (2-chloro-6-nitrophenyl)carbamate
Uniqueness: tert-Butyl (2-chloro-5-nitrophenyl)carbamate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and binding properties. This unique structure makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H13ClN2O4 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15) |
InChI Key |
CUNYXVWYLRBNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride](/img/structure/B13509178.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)

![2-Phenylspiro[3.3]heptan-2-ol](/img/structure/B13509200.png)
![Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
![1-[3-(Cyclopentyloxy)phenyl]ethan-1-one](/img/structure/B13509224.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B13509236.png)
![1-[5-(Propan-2-yloxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13509237.png)


![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
